molecular formula C17H16FN3O4 B5797825 N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide

N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide

Cat. No.: B5797825
M. Wt: 345.32 g/mol
InChI Key: YASSMSJATLHPPW-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluoro and nitro group on the phenyl ring, as well as an isobutyrylamino group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring using a fluorinating agent such as fluorine gas or a fluorine-containing compound.

    Amidation: The formation of the benzamide structure by reacting the fluoronitrophenyl compound with isobutyrylamine under appropriate conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, appropriate solvents (e.g., dimethylformamide).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products:

    Reduction: N-(4-fluoro-3-aminophenyl)-3-(isobutyrylamino)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-fluoro-3-nitrobenzoic acid and isobutyrylamine.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various chemical reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Used in the development of molecular probes for biological studies.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
  • Studied for its interactions with biological targets and potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Investigated for its potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(isobutyrylamino)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoro and nitro groups can influence its binding affinity and specificity, while the isobutyrylamino group may affect its solubility and cellular uptake.

Comparison with Similar Compounds

    N-(4-chloro-3-nitrophenyl)-3-(isobutyrylamino)benzamide: Similar structure with a chlorine atom instead of a fluorine atom.

    N-(4-fluoro-3-nitrophenyl)-3-(acetylamino)benzamide: Similar structure with an acetylamino group instead of an isobutyrylamino group.

Uniqueness:

  • The presence of the fluoro group can enhance the compound’s stability and reactivity compared to its chloro analog.
  • The isobutyrylamino group can influence the compound’s solubility and biological activity compared to the acetylamino analog.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4/c1-10(2)16(22)19-12-5-3-4-11(8-12)17(23)20-13-6-7-14(18)15(9-13)21(24)25/h3-10H,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASSMSJATLHPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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